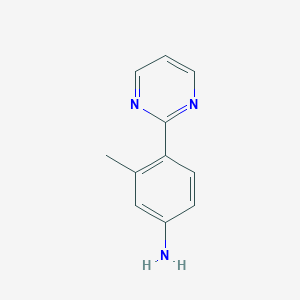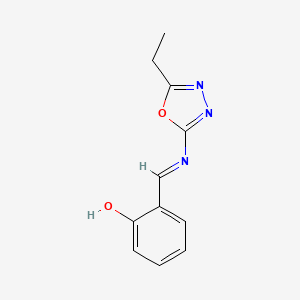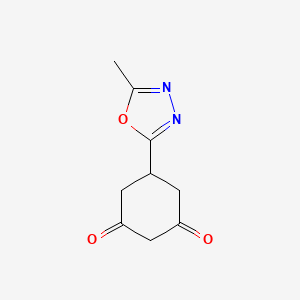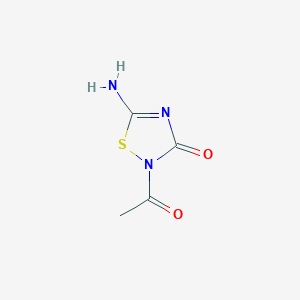
Benzene, 2,3,5-trichloro-1-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2,3,5-trichloro-1-fluoro-: is an aromatic compound with the molecular formula C6H2Cl3F It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,3,5-trichloro-1-fluoro- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine under controlled conditions to introduce the halogen atoms at specific positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of Grignard reagents and other halogenating agents. The reaction conditions are carefully controlled to ensure the correct substitution pattern and to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 2,3,5-trichloro-1-fluoro- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the most common reaction type for benzene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide in sulfuric acid.
Major Products Formed: The major products depend on the type of reaction and the conditions used. For example, nitration would introduce a nitro group, while sulfonation would introduce a sulfonic acid group .
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 2,3,5-trichloro-1-fluoro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new drugs and therapeutic agents .
Industry: The compound finds applications in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its unique halogenation pattern makes it useful in creating materials with specific properties .
Wirkmechanismus
The mechanism by which Benzene, 2,3,5-trichloro-1-fluoro- exerts its effects involves interactions with various molecular targets. The halogen atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The pathways involved may include electrophilic aromatic substitution and other reactions typical of halogenated aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2,3-trichloro-: Another trichlorobenzene derivative with different substitution pattern.
Benzene, 1,3,5-trichloro-: Similar in structure but with chlorine atoms at different positions.
Trichloroethylene: A related compound with three chlorine atoms but different overall structure and properties.
Uniqueness: Benzene, 2,3,5-trichloro-1-fluoro- is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
3107-20-8 |
|---|---|
Molekularformel |
C6H2Cl3F |
Molekulargewicht |
199.4 g/mol |
IUPAC-Name |
1,2,5-trichloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |
InChI-Schlüssel |
YWAPLKKUGFDKQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




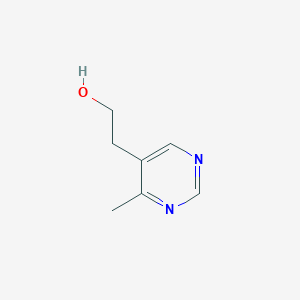


![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
